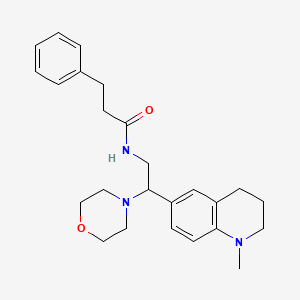
(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds containing isoxazole and thiazole moieties has been widely explored due to their potential biological activities. For example, Askar et al. (2016) described the synthesis of imidazole derivatives containing the β-lactam ring, which involved the creation of Schiff bases and their subsequent reaction with chloroacetyl chloride to give azetidinone derivatives. These compounds were characterized by various spectroscopy methods, highlighting their structural properties and potential as precursors for further chemical transformations (Askar, Ali, & Al-Mouamin, 2016).
Environmental and Drug-likeness Analysis
Rajanarendar et al. (2015) focused on the environmentally benign synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones. This study not only presented a new synthetic pathway but also included molecular properties prediction and an evaluation of anti-inflammatory activity for the synthesized compounds. The approach utilized vinylogous nitroaldol adducts as synthons, demonstrating the integration of green chemistry principles in the development of new therapeutic agents (Rajanarendar, Krishna, Nagaraju, Reddy, Kishore, & Reddy, 2015).
Bioactivation Pathways
Yu et al. (2011) elucidated a novel bioactivation pathway of an unsubstituted isoxazole in human liver microsomes. This study revealed how the isoxazole ring could undergo enzyme-catalyzed cleavage, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. Such insights are crucial for understanding the metabolic fate and potential toxicity of isoxazole-containing compounds in biological systems (Yu, Folmer, Hoesch, Doherty, Campbell, & Burdette, 2011).
Synergistic Effects in Chemotherapy
Kletskov et al. (2018) synthesized isoxazole and isothiazole derivatives of comenic acid, which were evaluated for their synergistic effects with the antitumor drug Temobel in brain tumors chemotherapy. This research highlights the potential of isoxazole and thiazole derivatives in enhancing the efficacy of existing chemotherapy treatments, offering a promising avenue for the development of more effective cancer therapies (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-7-4-9(13-17-7)10(15)14-5-8(6-14)16-11-12-2-3-18-11/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMAEUHQXOVKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)
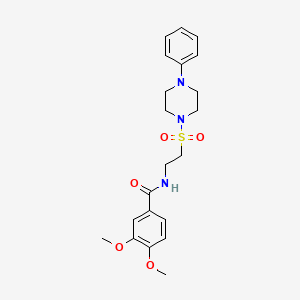
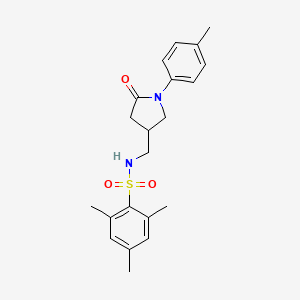
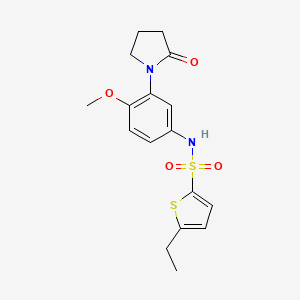
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)
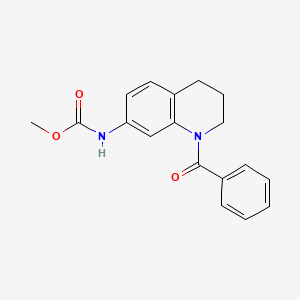
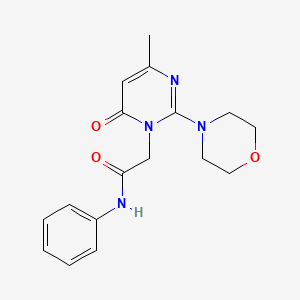
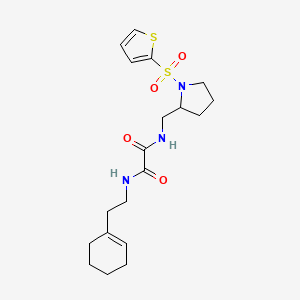

![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)
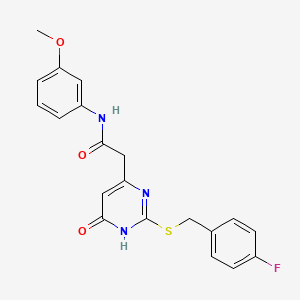
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)
